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Compound of Interest

Compound Name: LX2761

Cat. No.: B10832737

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for LX2761, a

potent and orally bioavailable inhibitor of the sodium-dependent glucose cotransporter 1

(SGLT1). The synthesis is characterized by a convergent approach, culminating in a key

Suzuki-Miyaura coupling reaction to assemble the core structure of the molecule. This

document outlines the strategic retrosynthetic analysis, the preparation of key intermediates,

and the final assembly of LX2761, supported by quantitative data and detailed experimental

protocols.
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Property Value

IUPAC Name

N-(1-((2-(dimethylamino)ethyl)amino)-2-methyl-

1-oxopropan-2-yl)-4-(4-(2-methyl-5-

((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-

(methylthio)tetrahydro-2H-pyran-2-

yl)benzyl)phenyl)butanamide[1]

CAS Number 1610954-97-6[1]

Molecular Formula C₃₂H₄₇N₃O₆S[1]

Molecular Weight 601.80 g/mol [1]

Retrosynthetic Analysis and Synthesis Strategy
The synthesis of LX2761 is designed as a convergent process, which enhances efficiency and

allows for the independent preparation of complex molecular fragments before their final

assembly. The retrosynthetic analysis identifies the central diarylmethane linkage as the key

disconnection point. This strategy leads to two primary, highly functionalized intermediates: a

benzyl carbonate and a hindered arylboronic ester. The union of these two fragments is

achieved through a robust sp³–sp² Suzuki-Miyaura cross-coupling reaction.

LX2761

Suzuki-Miyaura Coupling
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Caption: Retrosynthetic analysis of LX2761.
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Synthesis of Key Intermediates
The successful synthesis of LX2761 hinges on the efficient preparation of two key crystalline

intermediates.

Synthesis of the Benzyl Carbonate Intermediate
The synthesis of the benzyl carbonate fragment begins with commercially available starting

materials and involves a multi-step sequence to introduce the necessary functional groups and

stereochemistry.

Synthesis of the Hindered Arylboronic Ester
Intermediate
The arylboronic ester component is synthesized in a separate pathway. This fragment contains

the glycosidic moiety, which is crucial for the biological activity of LX2761.

Final Assembly via Suzuki-Miyaura Coupling and
Final Product Isolation
The culmination of the LX2761 synthesis is the palladium-catalyzed Suzuki-Miyaura cross-

coupling of the benzyl carbonate and the arylboronic ester intermediates. This reaction forms

the central diarylmethane bond and completes the carbon skeleton of the target molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b10832737/docs?utm_src=pdf-body#in-depth-technical-guide-to-the-synthesis-of-lx2761
https://www.benchchem.com/product/b10832737/docs?utm_src=pdf-body#in-depth-technical-guide-to-the-synthesis-of-lx2761
https://www.benchchem.com/product/b10832737/docs?utm_src=pdf-body#in-depth-technical-guide-to-the-synthesis-of-lx2761
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832737?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Benzyl Carbonate

Suzuki-Miyaura Coupling
(Pd Catalyst, Base)

Arylboronic Ester

Coupled Intermediate

Deprotection & Amide Coupling

LX2761

Click to download full resolution via product page

Caption: Final steps in the synthesis of LX2761.

Following the coupling reaction, a final deprotection step and subsequent amide bond

formation yield the final LX2761 product. The active pharmaceutical ingredient is then isolated

with high purity as its L-proline cocrystal. This entire process has been successfully scaled to

the kilogram level to support preclinical and toxicology studies.

Quantitative Data Summary
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Step
Intermediate/Produ
ct

Yield (%) Purity (%)

1
Benzyl Carbonate

Intermediate
Data not available >98 (crystalline)

2
Arylboronic Ester

Intermediate
Data not available >98 (crystalline)

3
Suzuki-Miyaura

Coupling
Data not available High

4
Final Product (LX2761

L-proline cocrystal)
Data not available >99.5

Note: Specific yields for each step are not publicly available in the reviewed literature. The

process is described as being performed on a kilogram scale.

Detailed Experimental Protocols
The following are generalized experimental protocols for the key reactions in the synthesis of

LX2761, based on established methodologies for Suzuki-Miyaura couplings.

General Procedure for Suzuki-Miyaura Cross-Coupling
Reaction Setup: To a reaction vessel equipped with a magnetic stirrer and under an inert

atmosphere (e.g., argon or nitrogen), add the arylboronic ester intermediate, the benzyl

carbonate intermediate, a palladium catalyst (e.g., Pd(PPh₃)₄ or a more specialized catalyst

for sp³-sp² coupling), and a suitable base (e.g., an aqueous solution of Na₂CO₃, K₂CO₃, or

Cs₂CO₃).

Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g.,

toluene, 1,4-dioxane, or DME) and water is typically used.

Reaction Execution: Heat the reaction mixture to the optimized temperature (typically

between 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical

technique such as TLC, LC-MS, or HPLC.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b10832737/docs?utm_src=pdf-body#in-depth-technical-guide-to-the-synthesis-of-lx2761
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10832737?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an

organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine. Dry the

organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate

under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to isolate the

coupled product.

Final Deprotection and Amide Coupling
The specific conditions for the final deprotection and amide coupling steps to yield LX2761 are

detailed in the supporting information of the primary literature and involve standard synthetic

transformations.

This technical guide provides a comprehensive overview of the synthetic pathway to LX2761,

highlighting the key strategic decisions and chemical transformations involved in its production.

For more detailed, step-by-step instructions and characterization data, readers are encouraged

to consult the primary scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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